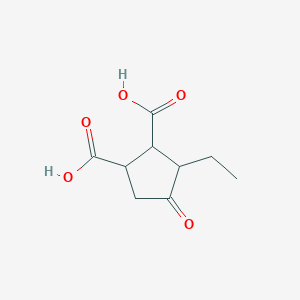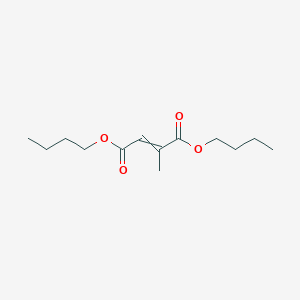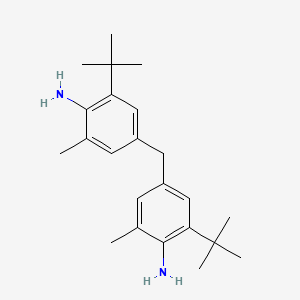
4,4'-Methylenebis(2-methyl-6-T-butylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-methyl-6-T-butylaniline) is an organic compound with the molecular formula C23H34N2. It is a derivative of aniline, featuring two tert-butyl groups and a methylene bridge connecting two aniline moieties. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) typically involves the reaction of 2-methyl-6-tert-butylaniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) often employs high-performance liquid chromatography (HPLC) for purification. This method ensures the removal of impurities and enhances the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-methyl-6-T-butylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine compounds .
Scientific Research Applications
4,4’-Methylenebis(2-methyl-6-T-butylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in plastics and rubber
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
4,4’-Methylenebis(2-methyl-6-T-butylaniline) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which confer enhanced stability and distinct chemical reactivity compared to its analogs .
Properties
CAS No. |
13680-36-9 |
|---|---|
Molecular Formula |
C23H34N2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[(4-amino-3-tert-butyl-5-methylphenyl)methyl]-2-tert-butyl-6-methylaniline |
InChI |
InChI=1S/C23H34N2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13H,11,24-25H2,1-8H3 |
InChI Key |
WGXCSHNHXHXHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)CC2=CC(=C(C(=C2)C)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
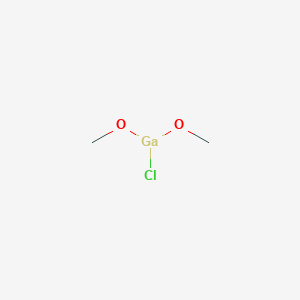
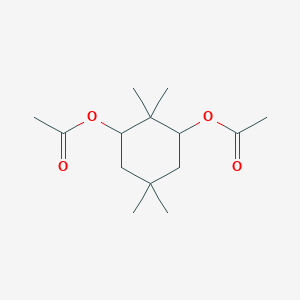
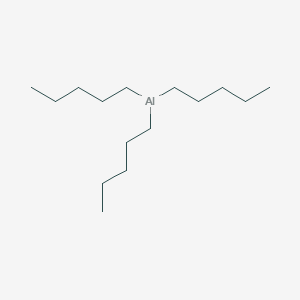
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
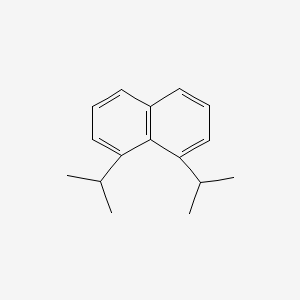
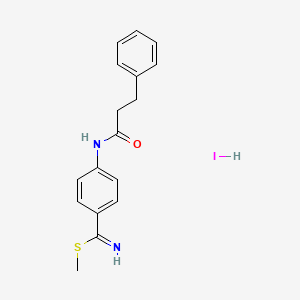

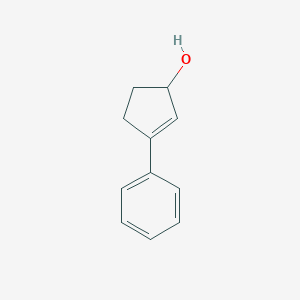
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
